molecular formula C9H8ClNO2 B177014 4-Chloro-2,6-diacetylpyridine CAS No. 195967-10-3

4-Chloro-2,6-diacetylpyridine

Cat. No. B177014
M. Wt: 197.62 g/mol
InChI Key: HVWKKCHGZJFEQD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diacetylpyridine is an organic compound with the molecular formula C9H8ClNO2 . It has an average mass of 197.618 Da and a monoisotopic mass of 197.024353 Da . It’s a disubstituted pyridine and is a precursor to ligands in coordination chemistry .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-diacetylpyridine consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . There are several studies that have analyzed the structure of similar compounds .


Physical And Chemical Properties Analysis

4-Chloro-2,6-diacetylpyridine has a molecular weight of 197.62 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 197.0243562 g/mol . The topological polar surface area is 47 Ų , and it has a heavy atom count of 13 .

Scientific Research Applications

Synthesis of Lanthanide Containing Macrocyclic Schiff Bases

4-Chloro-2,6-diacetylpyridine has been utilized in the synthesis of lanthanide-containing macrocyclic Schiff bases. This process involves the preparation of 2,6-diacetylpyridine substituted with amine or alcohol groups in the 4-position from chelidamic acid. The key 4-chloro derivative, synthesized via a diazo intermediate, enables the creation of stable paramagnetic and/or fluorescent derivatives with anchor groups for linkage to macromolecules (Dumont, Jacques, & Desreux, 2000).

Coordination Chemistry with Transition and Non-Transition Metal Ions

The compound also plays a crucial role in the coordination chemistry of 2,6-diacetylpyridine bis(6-chloro-2-pyridylhydrazone). This ligand, noted for its planarity, forms complexes with a wide range of transition and non-transition metal ions, exhibiting various geometries including pentagonal bipyramidal structures (Constable & Holmes, 1987).

Antiproliferative Activity and DNA Binding

Research into 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) and its palladium(II) and platinum(II) complexes has demonstrated significant antiproliferative activity against various cancer cell lines. These compounds show potential as antitumor agents, with the ability to circumvent cisplatin resistance in certain cells. Additionally, their interaction with calf thymus DNA and the determination of binding constants have been investigated (Matesanz, Hernández, & Souza, 2014).

Applications in Molecular Helicity and Single-Molecule Magnetism

The role of 2,6-diacetylpyridine in the synthesis of molecular structures exhibiting molecular helicity and single-molecule magnetism has been explored. Compounds like the {Cu6Ln12} clusters, derived from 2,6-diacetylpyridine dioxime, showcase single-molecule magnetism behavior and large magnetic entropy changes, dependent on the 4f-metal ion present (Alexandropoulos et al., 2017).

properties

IUPAC Name

1-(6-acetyl-4-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWKKCHGZJFEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445345
Record name 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-diacetylpyridine

CAS RN

195967-10-3
Record name 1,1′-(4-Chloro-2,6-pyridinediyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195967-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flame-dried, 2 L round-bottomed flask equipped with a Dean-Stark trap were added 300 mL of o-xylene and 50 g (248.6 mmol) of chelidamic acid monohydrate. The resulting slurry was heated to reflux and stirred for 4 h then allowed to cool to room temperature. To the mixture was added 207.1 g (994.4 mmol) of PCI5 in several small quantities. The resulting solution was stirred for 30 min at 25° C. then heated to reflux and stirred for an additional 1.5 h. The solution was allowed to cool to room temperature then cooled to 0° C. and quenched by adding 300 mL of anhydrous methanol slowly over 1 h. The solution was heated to reflux for 45 min and the excess methanol was removed by distillation. Once complete, the mixture was cooled to 0° C. and dimethyl-4-chloro-2,6-pyridinedicarboxylate crystallized out of solution. The product was collected by vacuum filtration and washed with 50 mL of cold methanol to give 29.9 g of dimethyl-4-chloro-2,6-pyridinedicarboxylate. 1H NMR (CDCl3, 300 MHz) δ4.03 (s, 6H), 8.30 (s, 2H). To a 500 mL round-bottomed flask were added 900 mg (3.9 mmol) of dimethyl-4-chloro-2,6-pyridinedicarboxylate, 1.4 mL (13.3 mmol) of N,N′-dimethylethylenediamine, and 100 mL of anhydrous toluene. The resulting solution was cooled to 0° C. and 20.0 mL of a 2 M solution of trimethylaluminum (40.0 mmol) in toluene was added dropwise. The solution was heated to reflux and stirred for 14 h then cooled to 0° C. The reaction was quenched by adding a solution of 1.65 g (11.0 mmol) of tartaric acid in 44 mL of 0.5 N NaOH. Stirring was continued for 1 h and the resulting slurry was filtered through Celite. The filtrate was transferred into a separatory funnel. Two layers formed and the organic material was collected, dried over anhydrous K2CO3, filtered, and concentrated in vacuo to an oil. Silica gel chromatography (50% methylene chloride in hexane) of the oil provided 128 mg of 4-chloro-2,6-diacetylpyridine. 1H NMR (CDCl3, 300 MHz) δ2.77 (s, 6H), 8.16 (s, 2H). To a 50 mL round-bottomed flask equipped with a Dean-Stark trap were added 20 mL of anhydrous toluene, 130 mg (0.66 mmol) of 4-chloro-2,6-diacetylpyridine, 235 mg (1.30 mmol) of 1-amino-2-tert-butyl-5-isopropylpyrrole, and 0.1 mg of p-toluenesulfonic acid monohydrate. The reaction mixture was stirred and heated to reflux. After 6 h, the resulting solution was allowed to cooled to room temperature and concentrated in vacuo to an oil. Silica gel chromatography (33% methylene chloride in hexane) of the oil provided 166 mg of h32. 1H NMR (CDCl3, 300 MHz) δ1.05 (d, J=6.5 Hz, 3H), 1.26 (d, J=6.8 Hz, 3H), 1.29 (s, 9H), 2.29 (s, 6H ), 2.41 (qu, J=6.8 Hz, 2H), 5.93 (d, J=3.9 Hz, 2H), 5.98 (d, J=4 Hz, 2H), 8.53 (s,2H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
44 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
RA Fallahpour, M Neuburger, M Zehnder - Polyhedron, 1999 - Elsevier
The key intermediates for the Kröhnke methodology for the synthesis of oligopyridines, 4-functionalised-2,6-diacetylpyridines (4-substituent=Cl, OEt or benzyloxy) have been …
Number of citations: 47 www.sciencedirect.com
RA Fallahpour, EC Constable - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
4-Substituted-2,6-diacetylpyridines 2–4 have been synthesised; by using the Kröhnke-methodology, chalcone and methylacylpyridinium salts have been reacted to yield 4′-ethoxy-2,2…
Number of citations: 25 pubs.rsc.org
RA Fallahpour, M Neuburger, M Zehnder - Inorganic Chemistry …, 1998 - Elsevier
A novel unique tetraimine Schiff-base macrocyclic barium complex, derived by the template reaction of 4-chloro-2,6-diacetylpyridine with 1,2-diaminoethane, was formed. In the solid …
Number of citations: 3 www.sciencedirect.com
A Dumont, V Jacques, JF Desreux - Tetrahedron, 2000 - Elsevier
2,6-Diacetylpyridine substituted with amine or alcohol groups in the 4-position have been prepared from chelidamic acid. The key 4-chloro derivative was synthesized in high yield via a …
Number of citations: 27 www.sciencedirect.com
D Gygi, SJ Hwang, DG Nocera - The Journal of Organic Chemistry, 2017 - ACS Publications
A concise benchtop and scalable synthesis of pyridine–diimine (PDI) ligand frameworks is presented using inexpensive commercial starting materials as opposed to previous syntheses …
Number of citations: 15 pubs.acs.org
J Wang - 2007 - dr.library.brocku.ca
Two new families of building blocks have been prepared and fully characterized and their coordination chemistry exploited for the preparation of molecule-based magnetic materials. …
Number of citations: 5 dr.library.brocku.ca
G Feula - digital.wpi.edu
Background Myeloperoxidase (MPO) is an enzyme contained within azurophilic granules of neutrophils and is released as a result of neutrophil degranulation upon activation …
Number of citations: 2 digital.wpi.edu
HY Tu, P Liu, CJ Wang, MX Gao… - Molecular Crystals and …, 2007 - Taylor & Francis
[Mn(C 23 H 34 ClN 5 )] (manganese(II) {24-chloro-2,21-dimethyl-(4R,9R,14R,19R)-3,10,13,20,26-pentaazatetracyclo[20.3.1.0 , 9 .0 , 19 ]hexacosa-1(26),2(3),20(21),22(23),24-pentaene…
Number of citations: 3 www.tandfonline.com
L Guo, Y Liu, K Lian, W Sun, H Zhu… - European Journal of …, 2018 - Wiley Online Library
A series of bis(imino)pyridyl iron(II) complexes 1–5 with electron‐donating and ‐withdrawing substituents on the backbone of the ligand have been synthesized and characterized. …
F Friedel - 2012 - search.proquest.com
Im Verlauf dieser Arbeit wurde die Reaktion zwischen Cytochrome c und dem siebenfach koordinierten FeDAPSOX Komplex untersucht, um ein besseres Verständnis möglicher …
Number of citations: 1 search.proquest.com

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